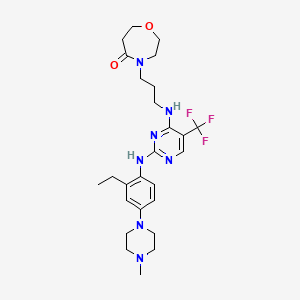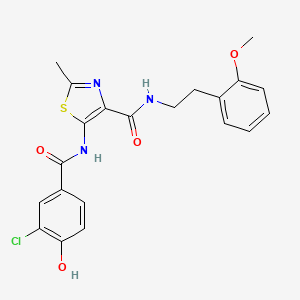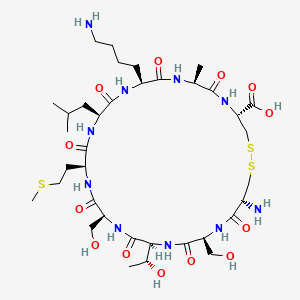
CSTSMLKAC (disulfide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CSTSMLKAC (disulfide) is a cyclic peptide composed of nine amino acids: cysteine, serine, threonine, serine, methionine, leucine, lysine, alanine, and cysteine. The compound forms a disulfide bridge between the first and ninth cysteine residues, creating a stable cyclic structure. This peptide is known for its ability to home to cardiomyocytes in ischemic myocardium, making it a valuable tool in cardiovascular research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CSTSMLKAC (disulfide) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. After the assembly of the linear peptide, the disulfide bridge is formed through the oxidation of the cysteine residues. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of CSTSMLKAC (disulfide) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
CSTSMLKAC (disulfide) primarily undergoes oxidation and reduction reactions due to the presence of the disulfide bridge. The disulfide bond can be reduced to form two free thiol groups, which can further participate in various chemical reactions .
Common Reagents and Conditions
Oxidation: The disulfide bond is formed using oxidizing agents such as iodine or air oxidation.
Major Products
The major products of these reactions are the reduced form of the peptide with free thiol groups and the oxidized form with the disulfide bridge intact .
Wissenschaftliche Forschungsanwendungen
CSTSMLKAC (disulfide) has several applications in scientific research:
Cardiovascular Research: It is used to target and deliver therapeutic agents to ischemic myocardium, aiding in the treatment of heart diseases.
Drug Delivery: The peptide can be conjugated with drugs or nanoparticles to enhance targeted delivery to specific tissues.
Biomarker Discovery: It helps in identifying and validating biomarkers for ischemic heart conditions.
Wirkmechanismus
CSTSMLKAC (disulfide) exerts its effects by homing to cardiomyocytes in the ischemic myocardium. The cyclic structure and specific amino acid sequence allow it to bind selectively to the target cells. This targeting mechanism involves interactions with specific receptors or proteins on the surface of cardiomyocytes, facilitating the delivery of therapeutic agents to the affected tissue .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CKPGTSSYC: Another cyclic peptide that targets ischemic myocardium.
CPDRSVNNC: A peptide with similar targeting properties but different amino acid sequence.
Uniqueness
CSTSMLKAC (disulfide) is unique due to its specific sequence and disulfide bridge, which confer stability and high affinity for cardiomyocytes in ischemic myocardium. This makes it particularly effective for targeted drug delivery and therapeutic applications in cardiovascular research .
Eigenschaften
Molekularformel |
C36H64N10O13S3 |
|---|---|
Molekulargewicht |
941.2 g/mol |
IUPAC-Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-amino-10-(4-aminobutyl)-22-[(1R)-1-hydroxyethyl]-19,25-bis(hydroxymethyl)-7-methyl-13-(2-methylpropyl)-16-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C36H64N10O13S3/c1-17(2)12-23-32(54)40-21(8-6-7-10-37)30(52)39-18(3)28(50)45-26(36(58)59)16-62-61-15-20(38)29(51)43-25(14-48)34(56)46-27(19(4)49)35(57)44-24(13-47)33(55)41-22(9-11-60-5)31(53)42-23/h17-27,47-49H,6-16,37-38H2,1-5H3,(H,39,52)(H,40,54)(H,41,55)(H,42,53)(H,43,51)(H,44,57)(H,45,50)(H,46,56)(H,58,59)/t18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
WPNRMGBBCPHBJC-QJRNWJQSSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC(C)C)CCSC)CO)[C@@H](C)O)CO)N)C(=O)O |
Kanonische SMILES |
CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC(C)C)CCSC)CO)C(C)O)CO)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



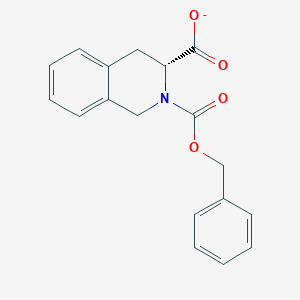
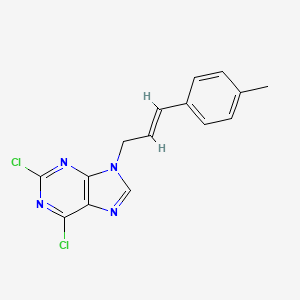
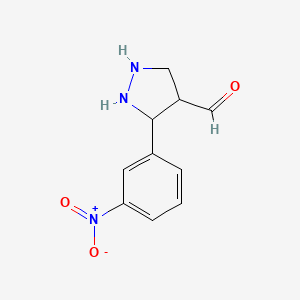
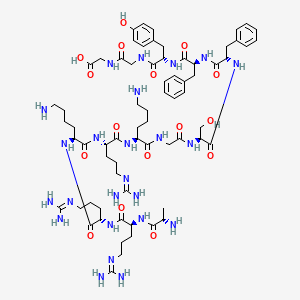

![3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide](/img/structure/B12363633.png)
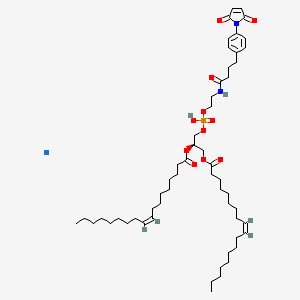
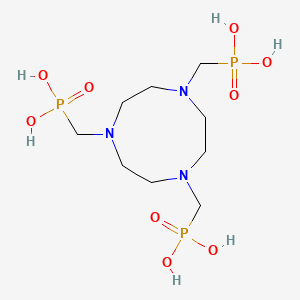

![Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate](/img/structure/B12363664.png)
![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)
